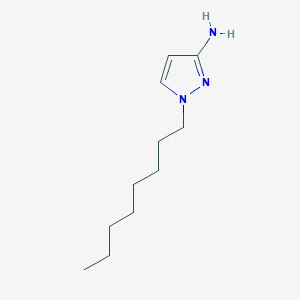

1-Octyl-1H-pyrazol-3-amine

Description

1-Octyl-1H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₂₁N₃ and a molecular weight of 195.31 g/mol . It features a pyrazole ring substituted with an octyl chain at the 1-position and an amine group at the 3-position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions. The octyl substituent in this compound likely enhances its lipophilicity, making it suitable for applications requiring hydrophobic interactions or membrane permeability .

Properties

IUPAC Name |

1-octylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-2-3-4-5-6-7-9-14-10-8-11(12)13-14/h8,10H,2-7,9H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSXHMIKFCPRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-1H-pyrazol-3-amine typically involves the cyclocondensation of an appropriate hydrazine derivative with an octyl-substituted carbonyl compound. One common method is the reaction of octylhydrazine with 3-aminopropiophenone under acidic conditions to form the desired pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Octyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Nitro-octyl-pyrazole derivatives.

Reduction: Octyl-pyrazoline derivatives.

Substitution: Halogenated octyl-pyrazole derivatives.

Scientific Research Applications

1-Octyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Octyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Substituent Effects on Lipophilicity :

- The octyl chain in this compound significantly increases its hydrophobicity compared to analogs like 3-Methyl-1-phenyl-1H-pyrazol-5-amine, which has a smaller methyl group and aromatic phenyl substituent . This property may favor applications in lipid-rich environments or drug delivery systems.

Structural Rigidity vs. In contrast, this compound’s flexible octyl chain allows conformational adaptability .

Electronic and Conjugation Properties :

- N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibits extended π-conjugation due to its pyridazine and pyrazole moieties, which may improve charge-transfer properties in materials science. The amine group in this compound, however, offers hydrogen-bonding capability without extensive conjugation.

Synthetic Accessibility :

- While this compound is commercially available (CymitQuimica, 2025), analogs like the fused pyrrolo-pyrazole derivative require more complex syntheses, as evidenced by their higher molecular complexity .

Research and Application Considerations

- Medicinal Chemistry: The amine group in this compound could serve as a hydrogen-bond donor in drug design, while its octyl chain might improve blood-brain barrier penetration compared to shorter-chain analogs.

- Limitations: Limited data on its biological activity or thermal stability compared to well-studied analogs like phenyl-substituted pyrazoles .

Biological Activity

1-Octyl-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with an octyl group at the 1-position and an amino group at the 3-position. This unique structure contributes to its physicochemical properties, such as increased lipophilicity and membrane permeability, which can enhance its biological activity compared to other pyrazole derivatives.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, preventing substrate binding and catalytic activity.

- Receptor Modulation : It may interact with receptors involved in inflammatory pathways, potentially exerting anti-inflammatory effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been tested against various bacterial strains and shown effectiveness comparable to standard antibiotics. This suggests potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation. In animal models, it exhibited significant anti-inflammatory activity comparable to established anti-inflammatory drugs like indomethacin .

Anticancer Potential

Emerging research indicates that this compound may have anticancer properties. Preliminary studies suggest it can inhibit the proliferation of cancer cells in vitro, warranting further investigation into its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

A comparison of this compound with other pyrazole derivatives highlights its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Long alkyl chain increases lipophilicity | Antimicrobial, anti-inflammatory |

| 1-Methyl-1H-pyrazol-3-amine | Shorter alkyl chain | Limited antimicrobial activity |

| 5-Methyl-1-octyl-pyrazol | Similar structure but different substitutions | Varies in activity |

This table illustrates how the structural differences influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study evaluated the compound's efficacy against E. coli and S. aureus, revealing promising results that suggest its potential as an alternative antimicrobial agent .

- Anti-inflammatory Research : Another study assessed its anti-inflammatory effects in a carrageenan-induced edema model in mice, finding that it significantly reduced swelling compared to control groups .

- Anticancer Activity : Research focusing on cancer cell lines demonstrated that this compound inhibited cell growth effectively at low concentrations, indicating its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.